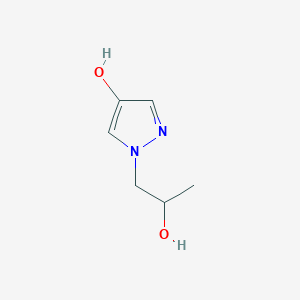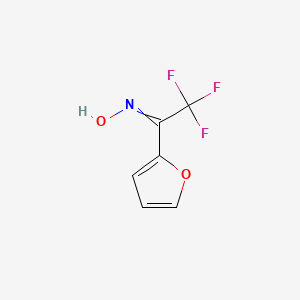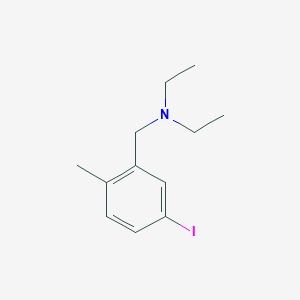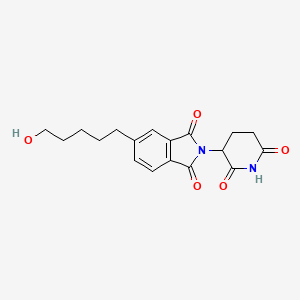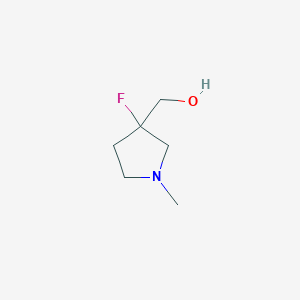
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a hydroxyl group in its structure makes it an interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-1-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-1-methylpyrrolidin-3-one, while reduction could produce 3-fluoro-1-methylpyrrolidine.
科学研究应用
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
(3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: This compound has a similar structure but with a phenylethyl group instead of a methyl group.
(1-Cyclopropyl-3-pyrrolidinyl)methanol: This compound has a cyclopropyl group instead of a fluorine atom.
Uniqueness
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
(3-fluoro-1-methylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3 |
InChI 键 |
ABDUOGBVLCXZQI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)(CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


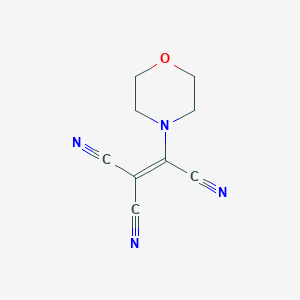
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
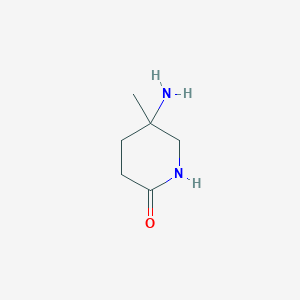
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
